

# Physical and chemical properties of Lofepramine-d3

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## Compound of Interest

Compound Name: Lofepramine-d3

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An In-depth Technical Guide to the Physical and Chemical Properties of **Lofepramine-d3**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Lofepramine-d3**, a deuterated analog of the tricyclic antidepressant Lofepramine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

## Chemical Identity and Physical Properties

**Lofepramine-d3** is a stable isotope-labeled version of Lofepramine, where three hydrogen atoms on the methyl group have been replaced with deuterium. This labeling is particularly useful in analytical chemistry, especially in mass spectrometry-based assays, where it serves as an internal standard for the accurate quantification of Lofepramine in biological matrices.<sup>[1]</sup>

Table 1: General and Physical Properties of **Lofepramine-d3**

Property	Value	Source(s)
IUPAC Name	1-(4-Chlorophenyl)-2-[-- INVALID-LINK-- amino]ethanone	[2]
Synonym(s)	Amplit-d3, Leo 640-d3, Lopramine-d3	[2]
CAS Number	1185083-78-6	[1][2]
Molecular Formula	C <sub>26</sub> H <sub>24</sub> D <sub>3</sub> ClN <sub>2</sub> O	[2]
Molecular Weight	421.98 g/mol	[1][2]
Appearance	Crystalline solid	[3]
Storage Temperature	-20°C	[3][4]

Table 2: Physical Properties of Lofepramine (Non-deuterated form for reference)

Property	Value	Source(s)
Molecular Formula	C <sub>26</sub> H <sub>27</sub> ClN <sub>2</sub> O	[5][6][7]
Molecular Weight	418.97 g/mol	[5][6][7][8]
Melting Point	104-106 °C	[9]
UV/Vis. λ <sub>max</sub>	251 nm	[3][10]

## Solubility

The solubility of Lofepramine has been reported in various organic solvents. It is sparingly soluble in aqueous buffers.[3] For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[3]

Table 3: Solubility of Lofepramine

Solvent	Solubility	Source(s)
DMSO	~3 mg/mL	[3][4][10]
Dimethyl formamide (DMF)	~10 mg/mL	[3][4][10]
Ethanol	10 mM	[8]
DMF:PBS (pH 7.2) (1:3)	~0.25 mg/mL	[3][4][10]
Water	1.4 x 10 <sup>-2</sup> mg/L (estimated)	[11]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Lofepramine-d3**. While specific spectra for the deuterated form are not readily available in the public domain, the following provides an overview based on the known properties of Lofepramine and general principles of spectroscopy for deuterated compounds.

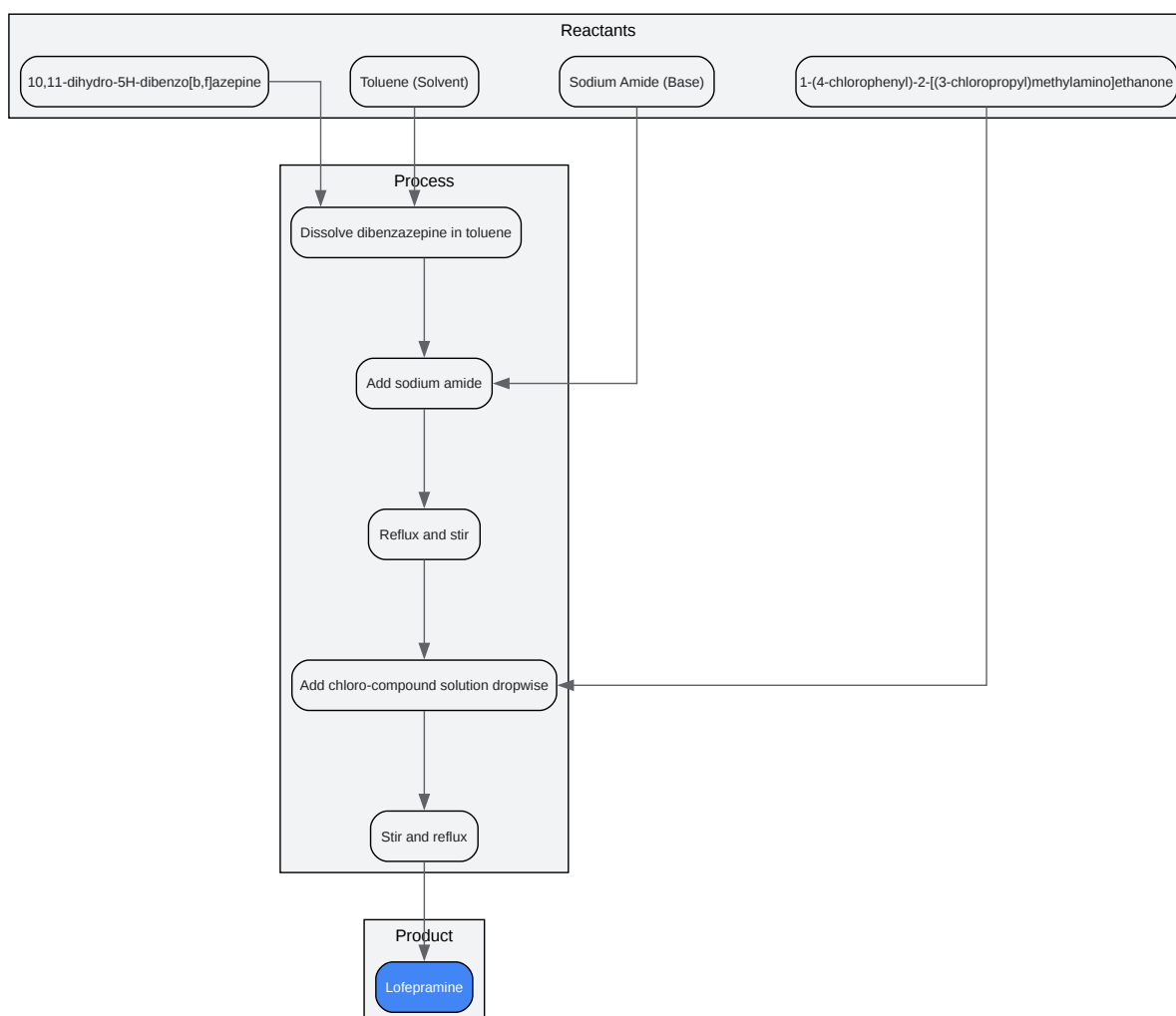
- **Mass Spectrometry (MS):** In mass spectrometry, **Lofepramine-d3** will exhibit a molecular ion peak that is 3 mass units higher than that of unlabeled Lofepramine due to the presence of three deuterium atoms. This distinct mass difference allows for its use as an internal standard in quantitative LC-MS/MS assays.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The <sup>1</sup>H NMR spectrum of **Lofepramine-d3** will lack the signal corresponding to the N-methyl protons. The <sup>13</sup>C NMR spectrum will show a characteristic triplet for the carbon attached to the deuterium atoms due to C-D coupling.
- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic C-D stretching vibrations, which are at a lower frequency (around 2100-2200 cm<sup>-1</sup>) compared to the C-H stretching vibrations (around 2800-3000 cm<sup>-1</sup>).

## Experimental Protocols

### Synthesis of Lofepramine

A general manufacturing process for Lofepramine involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 1-(4-chlorophenyl)-2-[(3-chloropropyl)methylamino]ethanone in the

presence of a base like sodium amide in a suitable solvent such as toluene.[\[11\]](#)



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Caption: General synthesis workflow for Lofepamine.

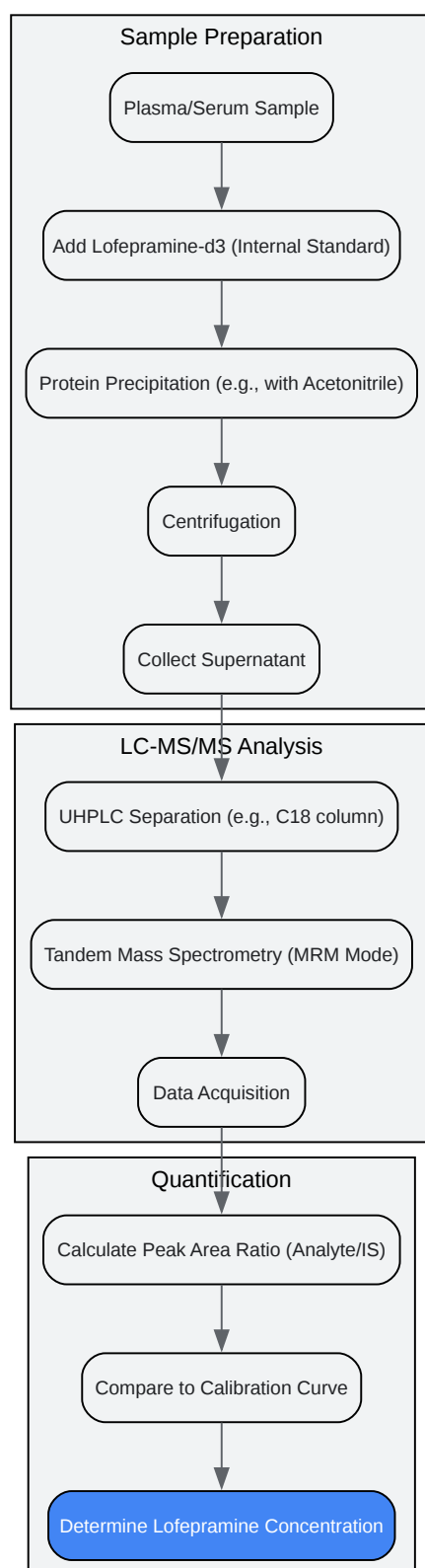
## Analytical Methodology: LC-MS/MS for Quantification in Plasma

Lofepamine and other tricyclic antidepressants are commonly quantified in biological matrices like plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

[12][13] **Lofepamine-d3** serves as an ideal internal standard for this purpose.

Workflow for LC-MS/MS Analysis:

- **Sample Preparation:** Plasma or serum samples are subjected to protein precipitation, often using a solvent like acetonitrile, to remove larger molecules. The deuterated internal standard (**Lofepamine-d3**) is added at a known concentration at the beginning of this process.
- **Chromatographic Separation:** The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is typically used to separate the analyte from other components in the matrix.
- **Mass Spectrometric Detection:** The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lofepamine and **Lofepamine-d3** are monitored.
- **Quantification:** The peak area ratio of the analyte (Lofepamine) to the internal standard (**Lofepamine-d3**) is used to calculate the concentration of Lofepamine in the original sample by comparing it to a calibration curve.

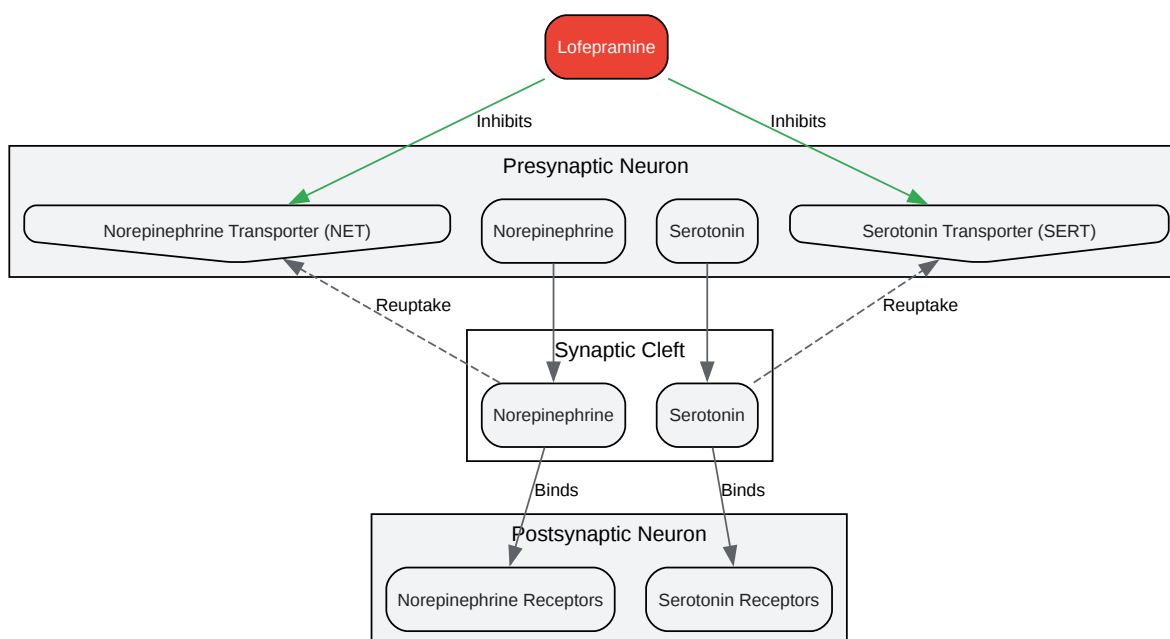


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Caption: Workflow for the quantification of Lofepamine in plasma using LC-MS/MS.

## Mechanism of Action

Lofepramine is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor (SNRI).[14] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Lofepramine increases the concentration of these neurotransmitters in the synaptic cleft.[15][14] This enhanced neurotransmission is believed to be responsible for its antidepressant effects.[15] Lofepramine is a prodrug that is metabolized in the liver to desipramine, which is also a potent norepinephrine reuptake inhibitor.[5][6][14]



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Caption: Mechanism of action of Lofepramine at the synapse.

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